molecular formula C11H15NO2S B7562368 7-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline

7-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline

Cat. No. B7562368
M. Wt: 225.31 g/mol
InChI Key: ZVXKGZGHTMEHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline is a chemical compound that has recently gained attention in the scientific community due to its potential uses in research. This compound belongs to the class of quinolines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 7-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in DNA replication and cell division. It may also inhibit the production of inflammatory cytokines and the growth of microorganisms.
Biochemical and Physiological Effects:
7-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of certain bacteria and fungi. However, more research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline in lab experiments is its relatively simple synthesis method. It can also be used as a building block in the synthesis of other biologically active compounds. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 7-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline. One direction is to further investigate its antitumor, anti-inflammatory, and antimicrobial activities. Another direction is to study its potential use as a scaffold for the synthesis of other biologically active compounds. Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis method for larger-scale production.

Synthesis Methods

The synthesis of 7-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline is a multi-step process that involves the reaction of 2-amino-4-methylpyridine with methylsulfonyl chloride to form 2-methylsulfonyl-4-methylpyridine. This intermediate is then reacted with ethyl acetoacetate to form 7-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

7-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline has been found to have potential uses in scientific research. It has been studied for its antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been used as a building block in the synthesis of other biologically active compounds.

properties

IUPAC Name

7-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-9-5-6-10-4-3-7-12(11(10)8-9)15(2,13)14/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXKGZGHTMEHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline

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